molecular formula C13H19NO B14911591 2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine CAS No. 465529-38-8

2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine

Cat. No.: B14911591
CAS No.: 465529-38-8
M. Wt: 205.30 g/mol
InChI Key: SMQOHESZMZWGBM-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by its unique structure, which includes a dihydrobenzofuran ring with dimethyl and propanamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing the dihydrobenzofuran ring is through the cyclization of 2-phenoxyethanol with zinc chloride as a catalyst . The reaction conditions often include heating and refluxing to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and reduce by-products. For example, using a mixture of copper chloride and ferric chloride as catalysts can lower the reaction temperature and shorten the reaction time . Additionally, the use of sodium hydroxide for washing and reduced pressure distillation can help purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Scientific Research Applications

2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine involves its interaction with molecular targets and pathways in biological systems. The compound may act on specific enzymes or receptors, leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: A simpler benzofuran derivative without the dimethyl and propanamine substituents.

    2,2-Dimethyl-2,3-dihydrobenzofuran: Similar structure but lacks the propanamine group.

    5-Benzofuranpropanamine: Contains the propanamine group but lacks the dihydrobenzofuran ring.

Uniqueness

2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine is unique due to its combination of the dihydrobenzofuran ring, dimethyl substituents, and propanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other benzofuran derivatives.

Properties

CAS No.

465529-38-8

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(2,2-dimethyl-3H-1-benzofuran-5-yl)propan-1-amine

InChI

InChI=1S/C13H19NO/c1-13(2)9-11-8-10(4-3-7-14)5-6-12(11)15-13/h5-6,8H,3-4,7,9,14H2,1-2H3

InChI Key

SMQOHESZMZWGBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)CCCN)C

Origin of Product

United States

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